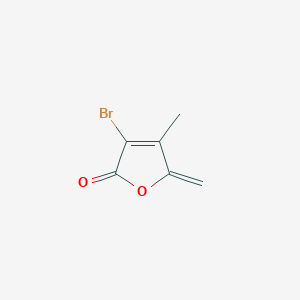
3-bromo-4-methyl-5-(methylene)-2(5H)furanone
カタログ番号 B8335600
分子量: 189.01 g/mol
InChIキー: RPBJFCNADVATRO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US06958145B2
Procedure details


Phosphorus pentoxide (11.5 g) was added with stirring to a solution of 2,3-dibromo-3-methyl-4-oxopentanoic acid (4.6 g, 16.0 mmol) in dry dichloromethane (30 ml). The mixture was heated at reflux with stirring for 2 h. It was cooled to room temperature and the resulting mixture was filtered through a pad of filter aid and treated with 1,4-diazabicyclo[2.2.2]octane (DABCO) (2.24 g, 14.8 mmol). The mixture was stirred at room temperature for 1 h, washed with dilute hydrochloric acid (2N, 10 ml), brine (20 ml), dried over sodium sulfate, and chromatographed on a short plug of silica gel to yield the 3-bromo-4-methyl-5-(methylene)-2(5H)furanone as a colourless oil (2.14 g, 83%).




Yield
83%
Identifiers


|
REACTION_CXSMILES
|
O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[Br:15][CH:16]([C:20](Br)([CH3:24])[C:21](=[O:23])[CH3:22])[C:17](O)=[O:18].N12CCN(CC1)CC2>ClCCl>[Br:15][C:16]1[C:17](=[O:18])[O:23][C:21](=[CH2:22])[C:20]=1[CH3:24]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
11.5 g
|
|
Type
|
reactant
|
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Step Two
|
Name
|
|
|
Quantity
|
4.6 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(=O)O)C(C(C)=O)(C)Br
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Three
|
Name
|
|
|
Quantity
|
2.24 g
|
|
Type
|
reactant
|
|
Smiles
|
N12CCN(CC1)CC2
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resulting mixture was filtered through a pad of filter aid
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at room temperature for 1 h
|
|
Duration
|
1 h
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with dilute hydrochloric acid (2N, 10 ml), brine (20 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed on a short plug of silica gel
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C(OC(C1C)=C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.14 g | |
| YIELD: PERCENTYIELD | 83% | |
| YIELD: CALCULATEDPERCENTYIELD | 70.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
